molecular formula C12H18N2O2 B13979320 Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitroso- CAS No. 63134-20-3

Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitroso-

Cat. No.: B13979320
CAS No.: 63134-20-3
M. Wt: 222.28 g/mol
InChI Key: SYVTVOOPVKBARJ-UHFFFAOYSA-N
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Description

Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitroso- is an organic compound that belongs to the class of nitrosoamines. These compounds are characterized by the presence of a nitroso group (-NO) attached to an amine. This particular compound is notable for its unique structure, which includes an ethyl group, a methoxyethyl group, and a methyl group attached to the benzenamine core, along with a nitroso group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitroso- typically involves the following steps:

    Nitration: The initial step involves the nitration of benzenamine to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The amine group is alkylated with ethyl and 2-methoxyethyl groups using alkyl halides in the presence of a base such as sodium hydride.

    Nitrosation: Finally, the amine is nitrosated using nitrous acid to introduce the nitroso group.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, due to the activating effect of the amine group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitroso- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Studied for its potential mutagenic and carcinogenic properties due to the presence of the nitroso group.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain polymer formulations.

Mechanism of Action

The mechanism of action of Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitroso- involves its interaction with biological molecules:

    Molecular Targets: The nitroso group can interact with nucleophilic sites in proteins and DNA, leading to the formation of adducts.

    Pathways Involved: The compound can induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis.

Comparison with Similar Compounds

    Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-: Lacks the nitroso group, making it less reactive.

    Benzenamine, N-ethyl-N-(2-methoxyethyl)-4-nitroso-: Similar structure but with the nitroso group at a different position, affecting its reactivity and biological activity.

Uniqueness: Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitroso- is unique due to the specific positioning of the nitroso group, which significantly influences its chemical reactivity and biological interactions. This makes it a valuable compound for studying the effects of nitroso groups in organic chemistry and biochemistry.

Properties

CAS No.

63134-20-3

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitrosoaniline

InChI

InChI=1S/C12H18N2O2/c1-4-14(7-8-16-3)11-5-6-12(13-15)10(2)9-11/h5-6,9H,4,7-8H2,1-3H3

InChI Key

SYVTVOOPVKBARJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC)C1=CC(=C(C=C1)N=O)C

Origin of Product

United States

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